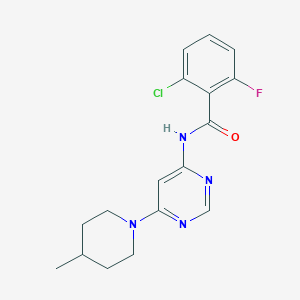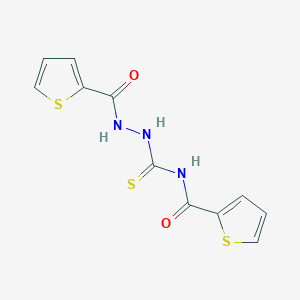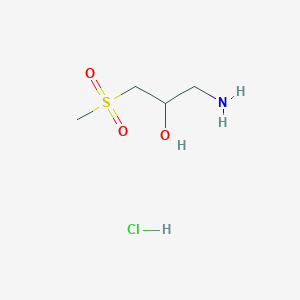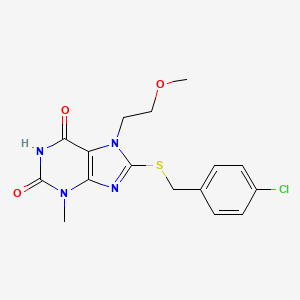
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3,4-dimethylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3,4-dimethylbenzene-1-sulfonamide is a complex organic compound characterized by the presence of a thiolane ring, an ethyl group, and a sulfonamide moiety attached to a dimethylbenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3,4-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common approach is the reaction of 3,4-dimethylbenzenesulfonyl chloride with N-ethylthiolane-1,1-dioxide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfone derivatives.
Reduction: The sulfonamide group can be reduced to amine derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Alkylating agents such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety can form hydrogen bonds with active site residues, while the thiolane ring and ethyl group contribute to the overall binding affinity and specificity. This compound may modulate the activity of its targets by inhibiting or activating their function, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride
Uniqueness
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3,4-dimethylbenzene-1-sulfonamide is unique due to the presence of both the ethyl group and the dimethylbenzene ring, which are not commonly found together in similar compounds. This unique combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S2/c1-4-15(13-7-8-20(16,17)10-13)21(18,19)14-6-5-11(2)12(3)9-14/h5-6,9,13H,4,7-8,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTYFHPZOXRXRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2381621.png)

![Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2381623.png)

![N-[(2-chlorophenyl)methyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2381629.png)

![(3As,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d][1,2]thiazole 1,1-dioxide;hydrochloride](/img/structure/B2381632.png)
![1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine hydrochloride](/img/structure/B2381633.png)





